molecular formula C16H13BrO B14328462 1-Bromo-4,4-diphenylbut-3-en-2-one CAS No. 98258-73-2

1-Bromo-4,4-diphenylbut-3-en-2-one

Cat. No.: B14328462
CAS No.: 98258-73-2
M. Wt: 301.18 g/mol
InChI Key: JCDGOBJYXDJEKS-UHFFFAOYSA-N
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Description

1-Bromo-4,4-diphenylbut-3-en-2-one is an organic compound with the molecular formula C16H13BrO It is a derivative of 4,4-diphenylbut-3-en-2-one, where a bromine atom is substituted at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-diphenylbut-3-en-2-one can be synthesized through a multi-step process starting from ethyl acetoacetate. The synthesis involves the following steps:

    Protection of the Ketone Group: The carbonyl group of ethyl acetoacetate is protected by converting it into a cyclic ketal using ethylene glycol and p-toluenesulfonic acid.

    Grignard Reaction: The protected compound is then subjected to a Grignard reaction with phenylmagnesium bromide, resulting in the formation of a tertiary alcohol.

    Deprotection: The protecting group is removed under acidic conditions to yield 4,4-diphenyl-3-buten-2-one.

    Bromination: Finally, the compound is brominated at the first carbon position to obtain this compound.

Industrial Production Methods:

Chemical Reactions Analysis

1-Bromo-4,4-diphenylbut-3-en-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted derivatives (e.g., amines, thiols)
  • Oxidized ketones
  • Reduced alcohols

Scientific Research Applications

1-Bromo-4,4-diphenylbut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4,4-diphenylbut-3-en-2-one involves its interaction with molecular targets through its reactive bromine atom and the conjugated double bond. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

1-Bromo-4,4-diphenylbut-3-en-2-one can be compared with similar compounds such as:

Properties

CAS No.

98258-73-2

Molecular Formula

C16H13BrO

Molecular Weight

301.18 g/mol

IUPAC Name

1-bromo-4,4-diphenylbut-3-en-2-one

InChI

InChI=1S/C16H13BrO/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

JCDGOBJYXDJEKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)CBr)C2=CC=CC=C2

Origin of Product

United States

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